4-(4-Cyclopropylpiperazin-1-yl)aniline

Übersicht

Beschreibung

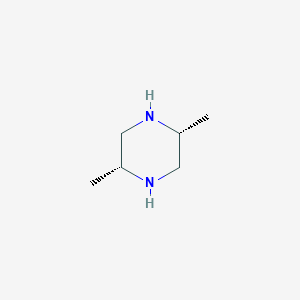

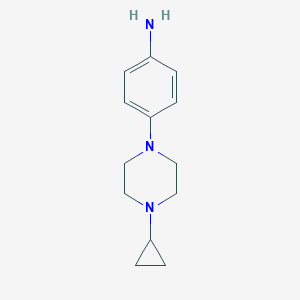

4-(4-Cyclopropylpiperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3 . It is also known by other names such as 1-(4-Aminophenyl)-4-cyclopropylpiperazine and [4-(4-Aminophenyl)piperazin-1-yl]cyclopropane .

Molecular Structure Analysis

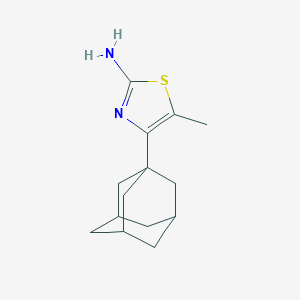

The molecular structure of 4-(4-Cyclopropylpiperazin-1-yl)aniline consists of a cyclopropyl group attached to a piperazine ring, which is further connected to an aniline group . The exact mass of the molecule is 217.15800 .Physical And Chemical Properties Analysis

4-(4-Cyclopropylpiperazin-1-yl)aniline has a molecular weight of 217.31 . It has a predicted boiling point of 391.3°C and a predicted density of 1.2 g/cm3 . It has one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds .Wissenschaftliche Forschungsanwendungen

Chemical Fixation of CO2 with Aniline Derivatives

Aniline derivatives have been explored for their ability to fixate CO2, a process of significant interest due to its potential to convert a greenhouse gas into valuable chemicals. The cyclization of aniline derivatives with CO2 to form functionalized azoles, such as benzimidazoles, benzothiazoles, and benzimidazolones, represents a straightforward and attractive protocol. This method offers a novel and interesting methodology for the synthesis of important natural and biologically active azole derivatives, highlighting the environmental and economic benefits of using CO2 as a feedstock in organic synthesis (E. Vessally et al., 2017).

Synthesis and Biological Properties of 2-(Azolyl)anilines

The synthesis of 2-(azolyl)anilines, acting as effective 1,5-nucleophiles in cyclocondensation reactions, has been summarized, including methods of synthesis and their biological properties. These compounds and their derivatives have been shown to possess significant biological activity, demonstrating the versatility and potential of aniline derivatives in developing new pharmaceuticals and biologically active substances (O. Antypenko et al., 2017).

Pharmacological Profile of Piperazine Derivatives

The behavioral pharmacology of AR-A000002, a selective 5-HT1B antagonist with a piperazine structure, was reviewed, illustrating the anxiolytic and antidepressant potential of piperazine derivatives. This study underscores the utility of piperazine compounds in treating anxiety and affective disorders, showcasing the importance of chemical modifications for achieving desired pharmacological effects (T. Hudzik et al., 2003).

N-Phenylpiperazine Derivatives in Medicinal Chemistry

The N-phenylpiperazine subunit is highlighted for its versatility in medicinal chemistry, with recent clinical trials for CNS disorders demonstrating its "druglikeness." This review suggests new research fields for N-phenylpiperazine derivatives beyond CNS structures, potentially diversifying their application in therapeutic areas. The focus on appropriate substitution and modulation of basicity to achieve pharmacokinetic and pharmacodynamic improvements underlines the ongoing innovation in this domain (Rodolfo C Maia et al., 2012).

Safety And Hazards

The safety data sheet for 4-(4-Cyclopropylpiperazin-1-yl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Therefore, it is recommended to use personal protective equipment, avoid breathing dust, and ensure good ventilation when handling this compound .

Eigenschaften

IUPAC Name |

4-(4-cyclopropylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJJOUMQLDDFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640671 | |

| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclopropylpiperazin-1-yl)aniline | |

CAS RN |

700804-17-7 | |

| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)

![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)

![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)